1-(2-Aminocyclopentyl)ethan-1-one
Description
1-(2-Aminocyclopentyl)ethan-1-one is a cyclic ketone derivative featuring a cyclopentane ring substituted with an amino group at the 2-position and an acetyl group (ethanone) at the adjacent carbon. This structure combines the rigidity of the cyclopentane ring with the reactivity of both the amine and ketone functional groups. The amino group enhances polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions compared to non-polar substituents like methyl groups.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(2-aminocyclopentyl)ethanone |
InChI |
InChI=1S/C7H13NO/c1-5(9)6-3-2-4-7(6)8/h6-7H,2-4,8H2,1H3 |
InChI Key |
CYIDCVAMGVJSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC1N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Aminocyclopentyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with ammonia or an amine under specific conditions to introduce the amino group. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
For industrial production, the process may involve more advanced techniques such as catalytic hydrogenation or reductive amination, which can be scaled up for large-scale manufacturing. These methods often utilize metal catalysts like palladium or nickel to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
1-(2-Aminocyclopentyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
1-(2-Aminocyclopentyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminocyclopentyl)ethan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the ethanone moiety can participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Structural Analogues with Cyclopentane Substituents
Key Observations :
- Steric effects from substituents (e.g., methyl in ) may hinder reactivity or binding in biological systems.
Aromatic and Heterocyclic Ethanone Derivatives
Key Observations :
- Aromatic systems (e.g., benzofuran in , indoline in ) enhance stability and π-π interactions, influencing biological activity.
- Electron-donating groups (e.g., methoxy in ) modulate reactivity in catalytic processes.
Functionalized Ethanones with Sulfur or Halogen Substituents
Key Observations :
- Sulfur-containing groups (e.g., sulfoxide in , methylthio in ) improve metal coordination or alter electronic properties.
- Fluorinated derivatives (e.g., ) exhibit enhanced thermal stability and lipophilicity.
Fragrance-Related Cyclic Ketones
Key Observations :
- Bulky substituents (e.g., tetramethylnaphthyl in ) reduce polarity, making these compounds suitable for volatile fragrance applications.
Biological Activity
1-(2-Aminocyclopentyl)ethan-1-one, a compound with a unique structural configuration, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
1-(2-Aminocyclopentyl)ethan-1-one can be characterized by its molecular formula and a molecular weight of approximately 113.19 g/mol. The compound features an amine functional group which is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 113.19 g/mol |
| IUPAC Name | 1-(2-Aminocyclopentyl)ethan-1-one |
Biological Activity
The biological activity of 1-(2-Aminocyclopentyl)ethan-1-one is primarily linked to its interactions with various biological targets. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that 1-(2-Aminocyclopentyl)ethan-1-one has potential antimicrobial properties, making it a candidate for further exploration in the treatment of bacterial infections.
- CNS Activity : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its structural similarity to known psychoactive substances may contribute to this activity.
- Anticancer Properties : Some studies have indicated that derivatives of this compound could inhibit the proliferation of cancer cells, although specific mechanisms remain to be fully elucidated.
The mechanism through which 1-(2-Aminocyclopentyl)ethan-1-one exerts its biological effects is not entirely understood but may involve:
- Receptor Binding : The amine group may facilitate binding to neurotransmitter receptors, influencing various signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thereby altering cellular functions.
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-(2-Aminocyclopentyl)ethan-1-one and its derivatives:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives. Results indicated that modifications to the cyclopentane ring enhanced activity against Gram-positive bacteria .
- Neuropharmacological Assessment : Research conducted on animal models demonstrated that 1-(2-Aminocyclopentyl)ethan-1-one exhibited anxiolytic effects comparable to established anxiolytics, suggesting its potential for treating anxiety disorders .
- Cancer Cell Proliferation : A recent investigation into the anticancer properties showed that certain analogs could significantly reduce cell viability in breast cancer cell lines, indicating a promising avenue for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
